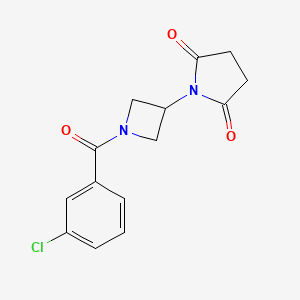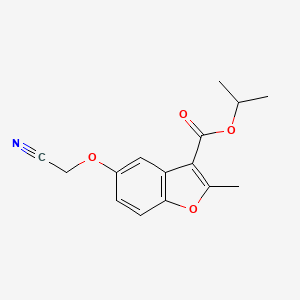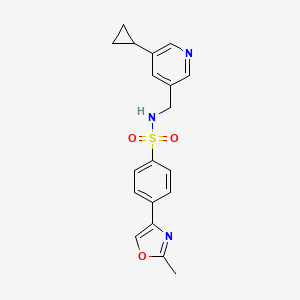
4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” is an organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling, a transition metal catalysed carbon–carbon bond forming reaction . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Chemical Reactions Analysis
This compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also undergoes protodeboronation, a process that involves the removal of the boron moiety . Additionally, it is susceptible to hydrolysis, especially at physiological pH .科学的研究の応用
Phosphorescent Properties
Arylboronic esters, including phenylboronic acid pinacol ester, exhibit unique phosphorescent properties in the solid state at room temperature. This finding challenges the common notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups. Theoretical calculations indicate that the phosphorescence is due to an out-of-plane distortion in the excited state, with molecular packing in the solid state playing a significant role in these properties (Shoji et al., 2017).
H2O2-Cleavable Polymers
Phenylboronic acid esters are integral in the synthesis of H2O2-cleavable poly(ester-amide)s, offering potential as H2O2-responsive delivery vehicles. These polymers, synthesized via Passerini multicomponent polymerization, demonstrate controlled degradation in response to H2O2, highlighting their utility in drug delivery systems (Cui et al., 2017).
Polymerization Applications
Phenylboronic esters are crucial in the synthesis of functional polymers. For example, methacrylamido phenylboronic acids, derived from phenylboronic esters, serve as valuable monomers for polymer incorporation. This synthesis offers a more efficient approach to obtaining boronic acid-containing polymers (D'Hooge et al., 2008).
Hydrolysis Susceptibility
Phenylboronic pinacol esters, including 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester, exhibit susceptibility to hydrolysis, especially at physiological pH. This characteristic is critical in the context of drug design and delivery, as the stability of these compounds can significantly influence their pharmacological effectiveness (Achilli et al., 2013).
将来の方向性
The future directions of “4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” and similar organoboron compounds lie in their continued use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions . Their stability and environmental benignity make them attractive for use in organic synthesis .
作用機序
Target of Action
The primary target of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied method for forming carbon-carbon bonds, and the compound interacts with the catalyst to facilitate this process .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst forms a bond with an electrophilic organic group . Following this, the compound, which is a boron reagent, undergoes transmetalation, transferring its organic group from boron to the metal catalyst .
Biochemical Pathways
The compound’s action primarily affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects include the creation of new organic compounds through the formation of these bonds .
Pharmacokinetics
It’s important to note that boronic pinacol esters, such as this compound, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of a suitable transition metal catalyst is essential for the compound to participate in the Suzuki–Miyaura cross-coupling reaction .
特性
IUPAC Name |
2-methoxyethyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-6-8-13(9-7-12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSIDPZGEXRALQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B2364151.png)
![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)
![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)


![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)
![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)
![N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2364162.png)
![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)
![Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2364165.png)


![1-(4-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2364169.png)
